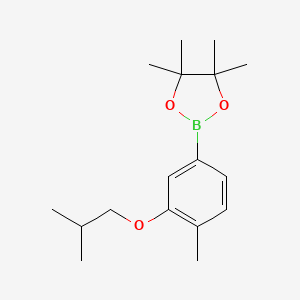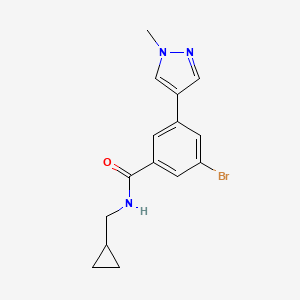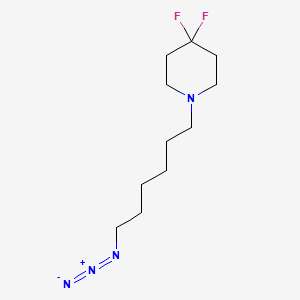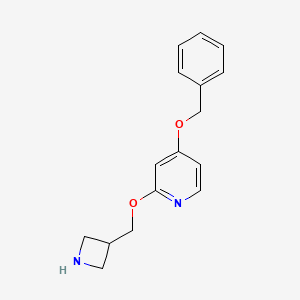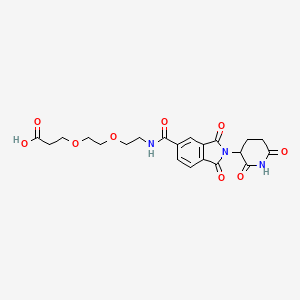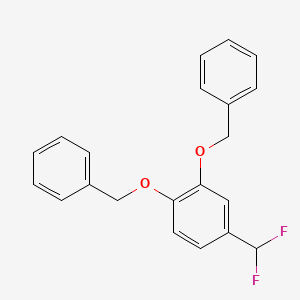
7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ketones, under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the indazole core and benzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Benzylidene-4,5,6,7-tetrahydro-1H-indazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazole:
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of a trifluoromethyl group, which may influence its solubility and biological activity.
Uniqueness
The presence of both the benzylidene and trifluoromethyl groups in 7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. These features make it a valuable compound for various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C15H13F3N2 |
|---|---|
Molekulargewicht |
278.27 g/mol |
IUPAC-Name |
(7E)-7-benzylidene-3-(trifluoromethyl)-2,4,5,6-tetrahydroindazole |
InChI |
InChI=1S/C15H13F3N2/c16-15(17,18)14-12-8-4-7-11(13(12)19-20-14)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,19,20)/b11-9+ |
InChI-Schlüssel |
NHAMTSCKNOEGMR-PKNBQFBNSA-N |
Isomerische SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=NNC(=C3C1)C(F)(F)F |
Kanonische SMILES |
C1CC(=CC2=CC=CC=C2)C3=NNC(=C3C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


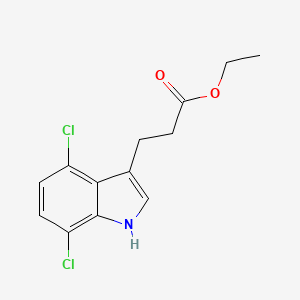
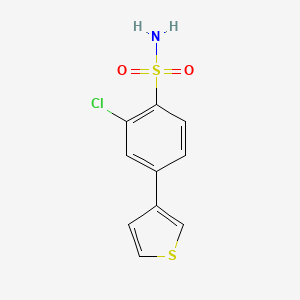

![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
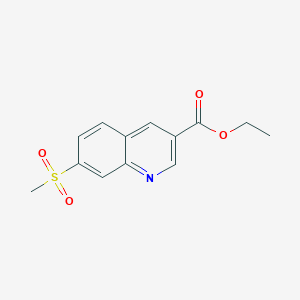
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
